![molecular formula C32H37N5 B14545876 N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 62072-70-2](/img/structure/B14545876.png)
N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is an organic compound with the molecular formula C32H37N5. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are known for their vivid colors and are widely used in various industries, including textiles, cosmetics, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as naphthalen-2-amine, under alkaline conditions to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with decyl bromide in the presence of a base like potassium carbonate to introduce the decyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or neutral conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst, acidic or basic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics, in the cosmetic industry for coloring products, and in the food industry as a food colorant.
Mechanism of Action
The mechanism of action of N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine can be compared with other azo compounds such as:
N-Ethyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine: Similar structure but with an ethyl group instead of a decyl group.
N-Octyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine: Similar structure but with an octyl group instead of a decyl group.
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine: Similar structure but with a butyl group instead of a decyl group.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility, interaction with biological membranes, and overall photochemical properties.
Properties
CAS No. |
62072-70-2 |
|---|---|
Molecular Formula |
C32H37N5 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
N-decyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-2-3-4-5-6-7-8-14-25-33-31-24-19-26-15-12-13-18-30(26)32(31)37-36-29-22-20-28(21-23-29)35-34-27-16-10-9-11-17-27/h9-13,15-24,33H,2-8,14,25H2,1H3 |
InChI Key |
SQMMAJXZORYWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



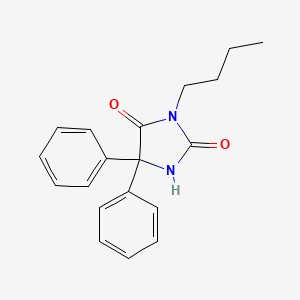
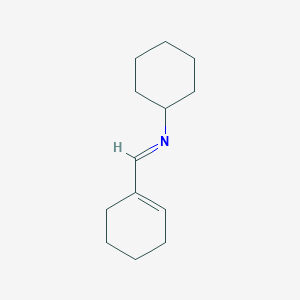
![N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide](/img/structure/B14545814.png)
![Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate](/img/structure/B14545817.png)
![4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid](/img/structure/B14545820.png)
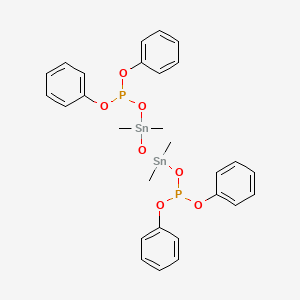
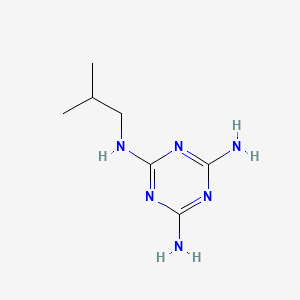
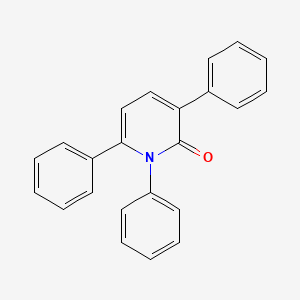
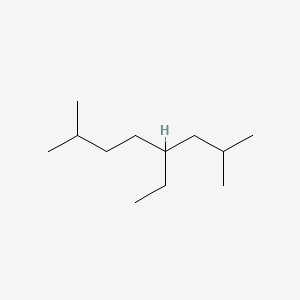
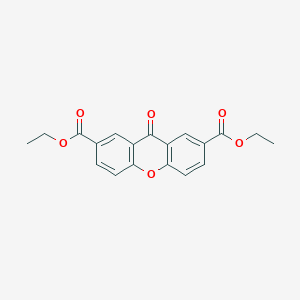
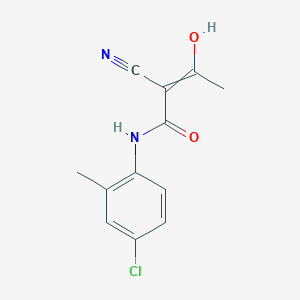
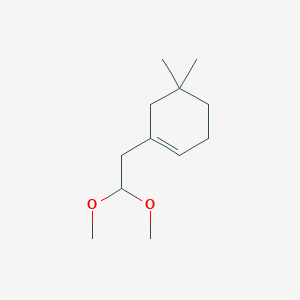
![4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran](/img/structure/B14545858.png)
